molecular formula C17H16N4O4S B11993650 N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide CAS No. 303106-08-3

N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11993650
CAS No.: 303106-08-3
M. Wt: 372.4 g/mol
InChI Key: KRWOAPCQWLUTBE-GIJQJNRQSA-N
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Description

N’-(4-Hydroxy-3,5-dimethoxybenzylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Hydroxy-3,5-dimethoxybenzylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Hydroxy-3,5-dimethoxybenzylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-Hydroxy-3,5-dimethoxybenzylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Hydroxybenzylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide
  • N’-(3,5-Dimethoxybenzylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-(4-Hydroxy-3,5-dimethoxybenzylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

303106-08-3

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O4S/c1-24-13-6-10(7-14(25-2)16(13)22)9-18-21-17(23)12-8-11(19-20-12)15-4-3-5-26-15/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-9+

InChI Key

KRWOAPCQWLUTBE-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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